N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c28-23(26-19-10-4-5-11-19)17-30-22-16-27(21-13-7-6-12-20(21)22)15-14-25-24(29)18-8-2-1-3-9-18/h1-3,6-9,12-13,16,19H,4-5,10-11,14-15,17H2,(H,25,29)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDCMUSOOVXZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with a thiol compound, such as 2-mercaptoacetone, under basic conditions to form the thioether linkage.
Amide Bond Formation: The final step involves coupling the thioether-indole intermediate with benzoyl chloride in the presence of a base like triethylamine to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzamide group linked to an indole moiety through a thioether linkage. The synthesis typically involves:
- Formation of the Indole Core : Using Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.
- Thioether Formation : Reacting the indole derivative with a thiol compound under basic conditions.
- Amide Bond Formation : Coupling the thioether-indole intermediate with benzoyl chloride in the presence of a base like triethylamine.
Medicinal Chemistry
N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies
The compound is utilized in studies aimed at understanding its effects on cellular processes, including:
- Cellular Signaling Pathways : Research indicates that it may modulate pathways related to cell proliferation and apoptosis.
- Drug Development : Investigations into its pharmacological properties suggest potential as a drug candidate for treating various diseases.
Chemical Biology
In chemical biology, this compound serves as a probe to study biochemical pathways. Its unique structure allows for exploration of enzyme interactions and receptor binding mechanisms.
Industrial Applications
The compound's unique characteristics make it suitable for developing new materials with specific properties, potentially leading to advancements in pharmaceuticals and biotechnology.
Anticancer Activity
Research has shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance:
- Study 1 : A study demonstrated that similar compounds showed selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential as anticancer agents .
Enzyme Inhibition
The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression:
- Study 2 : Investigations highlighted that related compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the benzamide group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues from Rh(III)-Catalyzed Alkylation/Ugi Reactions ()
The most structurally similar compounds are 7a–c from :
- 7a: N-(2-(tert-Butylamino)-2-oxoethyl)-N-(2-phenyl-2-(1-(pyrrolidine-1-carbonyl)-1H-indol-2-yl)ethyl)benzamide
- 7b: Cyclohexylamino variant
- 7c: Butylamino variant
| Feature | Target Compound | 7a–c Series |
|---|---|---|
| Core Structure | Benzamide + indole + ethyl chain | Benzamide + indole + ethyl chain |
| Indole Substituent | Thioether-linked cyclopentylamino group | Pyrrolidine-1-carbonyl group |
| Amino Group | Cyclopentyl | tert-Butyl, cyclohexyl, butyl |
| Synthetic Yield | Not reported | 68–71% (optimized route) |
Key Differences :
- The target’s cyclopentylamino-thioether moiety contrasts with 7a–c’s pyrrolidine-carbonyl group.
- The thioether linkage in the target may enhance metabolic stability compared to ester or amide bonds in 7a–c, though this requires experimental validation .
Kinase Inhibitors with Benzothiazole/Indole Hybrids ()
describes kinase inhibitors like N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide:
Key Differences :
- Benzothiazole-triazole hybrids in prioritize metal-binding motifs (N,O-bidentate groups) for catalytic activity, whereas the target’s indole-thioether system may favor hydrophobic interactions .
- Melting points for compounds (195–240°C) suggest high crystallinity, which could correlate with stability; the target’s physical properties remain uncharacterized .
Antimicrobial/Anticancer Benzimidazole Derivatives ()
Compound W1 (3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide) shares a thioacetamido-benzamide scaffold:
| Feature | Target Compound | W1 () |
|---|---|---|
| Heterocycle | Indole | Benzimidazole |
| Substituent | Cyclopentylamino | 2,4-Dinitrophenyl |
| Bioactivity | Not reported | Antimicrobial/anticancer |
Key Differences :
- The target’s cyclopentylamino group may improve solubility and toxicity profiles .
Thioether-Linked Benzamides for Oncology (–6, 8)
–6 and 8 highlight compounds like 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide, designed for cancer/viral therapy:
Key Differences :
Biological Activity
N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structure that includes a cyclopentyl group, an indole moiety, and a benzamide group, which contribute to its diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N3O2S |
| Molecular Weight | 414.6 g/mol |
| IUPAC Name | N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
| CAS Number | 862826-46-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The indole moiety is known for its role in modulating various biochemical pathways, while the benzamide group enhances binding affinity and specificity towards biological targets.
1. Antidiabetic Potential
Recent studies have highlighted the compound's potential in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a critical factor in diabetes development. A related compound, N-(2-(Benzylamino)-2-oxoethyl)benzamide, exhibited significant β-cell protective activity with an EC50 value of 0.1 μM, indicating that structural analogs may also possess similar properties .
2. Cytoprotective Effects
Research indicates that compounds similar to this compound can enhance cell viability under stress conditions. For instance, a study demonstrated that modifications to the benzamide scaffold resulted in improved cytoprotective effects against ER stress-induced apoptosis in INS-1 pancreatic cells .
3. Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. SAR studies have shown that altering functional groups can lead to significant changes in potency and efficacy against specific cellular targets .
Case Study 1: β-cell Protection
A series of analogs derived from N-(2-(Benzylamino)-2-oxoethyl)benzamide were synthesized and tested for their ability to protect β-cells from ER stress. The most potent analog demonstrated maximal activity at 100% with an EC50 of 0.1 ± 0.01 μM, showcasing the potential for developing new antidiabetic agents based on this scaffold .
Case Study 2: Interaction with Biological Targets
In vitro studies have shown that this compound interacts with various enzymes and receptors involved in metabolic pathways. These interactions suggest its utility as a research probe in chemical biology to elucidate mechanisms underlying metabolic disorders .
Q & A
Basic Research Questions
Q. What multi-step synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves sequential coupling of the indole-thioether and benzamide moieties. Key steps include:
- Thioether formation : Reacting 3-mercaptoindole with 2-(cyclopentylamino)-2-oxoethyl bromide under basic conditions (e.g., NaH in DMF at 0°C) .
- Amide coupling : Using HATU/DIPEA in anhydrous DCM to link the intermediate to the benzamide group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves ≥95% purity.
- Critical Parameters : Moisture-sensitive steps require inert atmospheres; temperature control prevents side reactions. Reaction progress is monitored via TLC (Rf 0.3) and HPLC (C18 column, 70% acetonitrile) .
Q. Which spectroscopic techniques are critical for confirming structural integrity, particularly the cyclopentylamino and thioether groups?
- Methodological Answer :
- 1H NMR : Cyclopentyl protons appear as multiplet (δ 1.6–2.1 ppm); indole NH resonates at δ 10.4 ppm. Thioether linkages are confirmed by absence of free thiol peaks .
- HRMS : Molecular ion peak (e.g., m/z 479.23 [M+H]+) confirms molecular formula.
- IR Spectroscopy : Amide C=O stretch at 1680 cm⁻¹ and N-H bend at 1540 cm⁻¹ .
- HPLC : Retention time consistency (e.g., 12.3 min) ensures batch-to-batch purity .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodological Answer :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR tyrosine kinase) using ATP-competitive probes.
- Apoptosis : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
Advanced Research Questions
Q. How can contradictions between in vitro cytotoxicity and in vivo efficacy data be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., rodent plasma, 37°C) and bioavailability via LC-MS/MS.
- Metabolic Studies : Incubate with liver microsomes + NADPH to identify metabolites (e.g., CYP3A4-mediated oxidation).
- Formulation Optimization : Use liposomal encapsulation to enhance tissue penetration. Validate with orthotopic xenograft models .
Q. What computational strategies predict target binding, and how are they validated experimentally?
- Methodological Answer :
- Molecular Docking : AutoDock Vina screens against targets (e.g., Bcl-2) using PDB structures. Prioritize poses with lowest ΔG (e.g., −9.2 kcal/mol).
- MD Simulations : 100-ns simulations in GROMACS assess binding stability (RMSD < 2 Å).
- Validation : Surface plasmon resonance (SPR) measures kinetic constants (KD < 100 nM). Mutagenesis (e.g., Ala-scanning) confirms critical binding residues .
Q. What methodologies establish structure-activity relationships (SAR) for modifying the cyclopentylamino and benzamide groups?
- Methodological Answer :
- Analog Synthesis : Replace cyclopentyl with cyclohexyl or aryl groups via reductive amination.
- Biological Testing : Compare IC50 values across analogs in enzyme inhibition and cell viability assays.
- QSAR Modeling : Use MOE descriptors (e.g., logP, PSA) to correlate hydrophobicity with potency. A 3D-QSAR CoMFA model (q² > 0.5) guides rational design .
Q. How is metabolic stability assessed, and what structural modifications mitigate toxicity?
- Methodological Answer :
- Microsomal Stability : Incubate with human liver microsomes (t1/2 > 60 min desired). LC-MS identifies oxidative metabolites.
- CYP Inhibition : Screen for CYP3A4/2D6 inhibition (IC50 > 10 µM preferred).
- Mitigation Strategies : Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide ring to block metabolic hot spots. Ames test (≤2-fold revertant increase) confirms low genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
